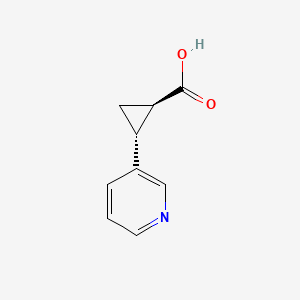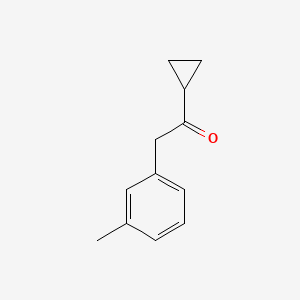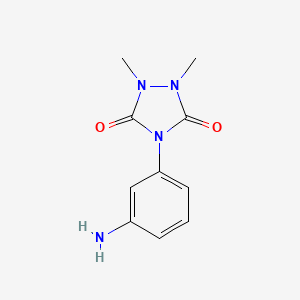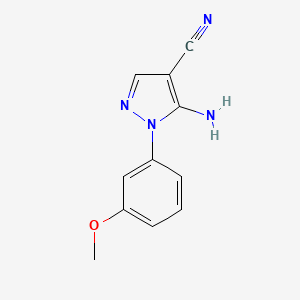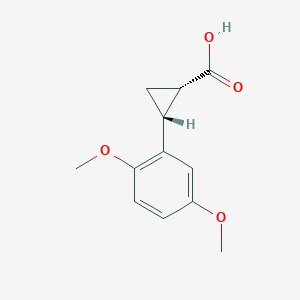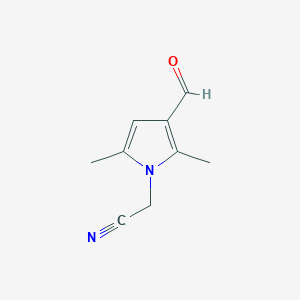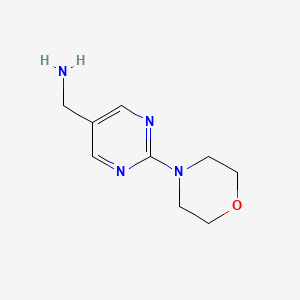
(2-吗啉代嘧啶-5-基)甲胺
描述
Synthesis Analysis
The synthesis of morpholinopyrimidine derivatives has been outlined in a few studies. For instance, one study outlines the synthesis of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives and assesses their anti-inflammatory activity in macrophage cells .
Molecular Structure Analysis
The molecular formula of “(2-Morpholinopyrimidin-5-yl)methylamine” is C9H14N4O . The average mass is 194.234 Da and the monoisotopic mass is 194.116760 Da .
科学研究应用
农业研究
在农业研究领域,该化合物的衍生物可以被研究用于新型农用化学品的开发。它们与生物系统的相互作用能力可以导致具有特定作用机制的新型杀虫剂或除草剂的开发。
每一种应用都利用了“(2-吗啉代嘧啶-5-基)甲胺”的独特化学结构来探索和开发新的科学途径。 该化合物的多功能性突出了其在跨多个科学学科的持续研究中的重要性 .
安全和危害
作用机制
Target of Action
The primary targets of (2-Morpholinopyrimidin-5-yl)methylamine are iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
(2-Morpholinopyrimidin-5-yl)methylamine interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the activity of these enzymes, thereby reducing the production of nitric oxide and prostaglandins .
Biochemical Pathways
The inhibition of iNOS and COX-2 disrupts the biochemical pathways involved in the inflammatory response. Specifically, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This results in a decrease in inflammation-associated symptoms such as redness, swelling, and discomfort .
Result of Action
The result of the action of (2-Morpholinopyrimidin-5-yl)methylamine is a significant reduction in the inflammatory response. It achieves this by inhibiting the production of nitric oxide and prostaglandins, leading to a decrease in iNOS and COX-2 protein expression . This makes it a potential therapeutic strategy for inflammation-associated disorders .
生化分析
Biochemical Properties
(2-Morpholinopyrimidin-5-yl)methylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), which are involved in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGs) . These interactions are primarily hydrophobic, allowing (2-Morpholinopyrimidin-5-yl)methylamine to bind effectively to the active sites of these enzymes and inhibit their activity.
Cellular Effects
The effects of (2-Morpholinopyrimidin-5-yl)methylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in macrophage cells stimulated by lipopolysaccharides (LPS), (2-Morpholinopyrimidin-5-yl)methylamine has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels . This reduction leads to decreased production of pro-inflammatory mediators, thereby mitigating the inflammatory response.
Molecular Mechanism
At the molecular level, (2-Morpholinopyrimidin-5-yl)methylamine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like NOS and COX, forming hydrophobic interactions that inhibit their catalytic activity . Additionally, (2-Morpholinopyrimidin-5-yl)methylamine can influence gene expression by modulating transcription factors and signaling pathways involved in inflammation and cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Morpholinopyrimidin-5-yl)methylamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that (2-Morpholinopyrimidin-5-yl)methylamine can have sustained effects on cellular function, particularly in reducing inflammation and oxidative stress in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of (2-Morpholinopyrimidin-5-yl)methylamine vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without causing significant adverse effects. At higher doses, (2-Morpholinopyrimidin-5-yl)methylamine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
(2-Morpholinopyrimidin-5-yl)methylamine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the metabolism of nitric oxide and prostaglandins by inhibiting NOS and COX enzymes . These interactions can alter the balance of pro-inflammatory and anti-inflammatory mediators, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, (2-Morpholinopyrimidin-5-yl)methylamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich environments .
Subcellular Localization
The subcellular localization of (2-Morpholinopyrimidin-5-yl)methylamine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, (2-Morpholinopyrimidin-5-yl)methylamine can localize to the endoplasmic reticulum and mitochondria, where it modulates the activity of enzymes involved in inflammation and oxidative stress responses .
属性
IUPAC Name |
(2-morpholin-4-ylpyrimidin-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-5-8-6-11-9(12-7-8)13-1-3-14-4-2-13/h6-7H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVZFCDHVHWOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654826 | |
| Record name | 1-[2-(Morpholin-4-yl)pyrimidin-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-76-7 | |
| Record name | 2-(4-Morpholinyl)-5-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944899-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Morpholin-4-yl)pyrimidin-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(morpholin-4-yl)pyrimidin-5-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Dimethylamino)-3-fluorophenyl]methanol](/img/structure/B1372659.png)

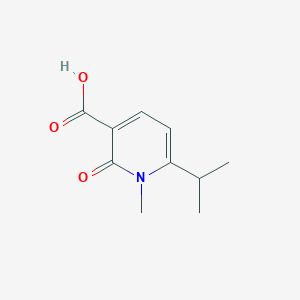
![Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate](/img/structure/B1372663.png)
![5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1372664.png)
